2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene is a complex organic compound characterized by the presence of iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene typically involves multiple steps, starting with the iodination of a suitable benzene derivative. The introduction of the methoxymethoxy group can be achieved through a reaction with methoxymethyl chloride in the presence of a base. The trifluoromethyl groups are usually introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired effects in medicinal and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-1,1,1-trifluoroethane
- 2-Iodo-4-methoxy-1-nitrobenzene
- 1,1,1-Trifluoro-2-iodoethane
Uniqueness
2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups on the benzene ring makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H7F6IO2 |
---|---|
Molecular Weight |
400.06 g/mol |
IUPAC Name |
2-iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H7F6IO2/c1-18-4-19-7-3-5(9(11,12)13)2-6(8(7)17)10(14,15)16/h2-3H,4H2,1H3 |
InChI Key |
JFTJORVMSXLILF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1I)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.